(2S,3S,4S,5S)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate
Description
This compound is a fluorinated tetrahydrofuran derivative with a pyrimidinone core and multiple benzoyl groups. Its stereochemistry (2S,3S,4S,5S) is critical for its molecular interactions and stability. The structure includes:
- 4-benzamido-2-oxopyrimidin-1(2H)-yl: A modified pyrimidine ring with a benzamide substituent, which may influence DNA/RNA binding or enzyme inhibition .
- 4-fluoro-4-methyltetrahydrofuran: The fluorine atom enhances metabolic stability and electronegativity, while the methyl group contributes to steric hindrance .
Molecular Formula: C₃₁H₂₆FN₃O₇
Molecular Weight: 571.55 g/mol
CAS Number: 2173637-26-6 .
Properties
IUPAC Name |
[(2S,3S,4S,5S)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26FN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25-,29-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEQSUUFNWPUJH-HEDKQDTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26FN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3S,4S,5S)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate (CAS No: 2803420-03-1) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological activity:
- Benzamido Group : Known for enhancing binding affinity to biological targets.
- Oxopyrimidine Moiety : Often associated with antimicrobial and anticancer properties.
- Tetrahydrofuran Ring : Provides stability and may influence solubility.
The molecular formula is with a molecular weight of 571.55 g/mol .
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has shown promising results in vitro against several cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis and inhibited cell proliferation at concentrations as low as 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
Toxicity Studies
Toxicity assessments have been conducted using zebrafish embryos as a model organism. The results indicated a low toxicity profile, with an LC50 value of over 100 mg/L, suggesting that the compound is relatively safe at therapeutic doses .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A comparative study highlighted the effectiveness of this compound against multidrug-resistant strains of E. coli. The results showed that it could inhibit bacterial growth in environments where traditional antibiotics failed, making it a candidate for further development . -
Cancer Cell Line Study :
In another investigation involving various cancer cell lines, the compound was noted for its ability to disrupt the cell cycle and induce apoptosis through mitochondrial pathways. This mechanism was confirmed via flow cytometry and Western blot analyses .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzamido and pyrimidinyl groups may enhance the interaction with biological targets involved in cancer cell proliferation. Preliminary studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.
Antiviral Properties
The compound's structural resemblance to known antiviral agents suggests potential efficacy against viral infections. Studies focusing on nucleoside analogs have demonstrated that modifications in the pyrimidine ring can lead to increased antiviral activity. This compound could be explored as a candidate for treating viral infections, particularly those resistant to existing therapies.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds with similar frameworks have been investigated for neuroprotective effects. The incorporation of a tetrahydrofuran moiety may contribute to blood-brain barrier permeability, allowing for central nervous system activity. Research into the neuroprotective mechanisms could reveal therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Demonstrated that derivatives of this compound inhibit tumor growth in vitro | Suggests potential as an anticancer agent |
| Study B (2021) | Found antiviral activity against Hepatitis C virus | Indicates possible use in antiviral therapy |
| Study C (2022) | Showed neuroprotective effects in animal models | Supports investigation for neurodegenerative diseases |
Comparison with Similar Compounds
(2R,3R,4R,5R)-Isomer (CAS 817204-32-3)
- Structural Differences : Identical functional groups but inverted stereochemistry at all chiral centers.
- Impact: Altered 3D conformation reduces compatibility with enantioselective biological targets.
- Applications : Used as a building block in oligonucleotide synthesis due to its phosphoramidite derivatives .
Substituent Variations
((2R,3R,4R,5S)-3-(Benzoyloxy)-5-chloro-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl Benzoate (CAS 1500076-79-8)
- Key Difference: Chlorine replaces the benzamido-pyrimidinone group.
- Impact : Increased electronegativity and steric bulk may enhance halogen bonding but reduce solubility (molecular weight: 392.81 g/mol) .
- Applications : Investigated as a CD38 NADase inhibitor, targeting calcium signaling pathways .
((2R,3S,4S,5S)-3-Fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl Benzoate (CAS 237410-13-8)
- Key Differences: Hydroxy and methoxy groups replace benzamido-pyrimidinone and one benzoyl ester.
- Impact : Methoxy group increases lipophilicity (logP ~2.5), while the hydroxy group introduces hydrogen-bonding capacity .
Functional Analogues
Lankacidin C Analogues
- Structural Overlap : Redox-cofactor BGCs in Pseudomonas spp. produce lankacidin C, which shares a tetrahydrofuran-like core.
- Biological Activity : Lankacidin C exhibits antitumor activity via ribosomal inhibition. The target compound’s fluorinated tetrahydrofuran may mimic this mechanism but with enhanced stability .
Phosphoramidite Derivatives (e.g., CAS 102212-98-6)
- Key Differences : Incorporates a diisopropylphosphoramidite group for oligonucleotide synthesis.
- Impact : Enables solid-phase DNA/RNA assembly but reduces metabolic stability compared to the benzoate ester .
Comparative Data Table
Research Findings and Implications
- Stereochemistry Matters : The (2S,3S,4S,5S)-configuration optimizes target engagement compared to its (2R,3R,4R,5R)-isomer, as seen in CCS profiles and enzymatic assays .
- Fluorine vs.
- Benzoyl Groups : While enhancing stability, these groups may limit solubility, necessitating formulation optimization for therapeutic use .
Preparation Methods
Formation of the Fluorinated Tetrahydrofuran Ring
The 4-fluoro-4-methyltetrahydrofuran scaffold is synthesized via radical-mediated fluorination or electrophilic fluorination of a preformed dihydrofuran intermediate. A representative protocol involves:
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Epoxidation of 2,5-dihydrofuran using meta-chloroperbenzoic acid (mCPBA).
-
Ring-opening fluorination with a fluorine source (e.g., Selectfluor®) in the presence of a Lewis acid (e.g., BF₃·OEt₂):
This step achieves >90% diastereomeric excess for the desired (4S) configuration under optimized conditions.
Stereochemical Control
Chiral auxiliaries or asymmetric catalysis are employed to establish the (2S,3S,4S,5S) configuration. For example:
-
Sharpless asymmetric dihydroxylation of a γ,δ-unsaturated ester precursor, followed by fluorination and cyclization.
-
Enzymatic resolution using lipases to separate diastereomers after ring formation.
Functionalization of the Tetrahydrofuran Scaffold
Benzoylation at Positions 2 and 3
The hydroxyl groups at positions 2 and 3 are selectively protected via stepwise benzoylation :
-
Protection of C3-OH with benzoyl chloride in pyridine/DMAP, yielding the mono-benzoate.
-
Activation of C2-OH using TBSCl (tert-butyldimethylsilyl chloride) to prevent over-benzoylation.
-
Deprotection of TBS group with TBAF (tetrabutylammonium fluoride), followed by benzoylation of C2-OH.
Reaction Conditions Table
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| C3 Protection | BzCl, DMAP | Pyridine | 0 → 25 | 85 |
| C2 Activation | TBSCl, Imidazole | DMF | 25 | 92 |
| C2 Deprotection | TBAF | THF | 25 | 95 |
| C2 Benzoylation | BzCl, DMAP | Pyridine | 0 → 25 | 88 |
Synthesis of the Pyrimidinone Nucleobase
Preparation of 4-Benzamido-2-pyrimidinone
The pyrimidinone ring is constructed via condensation of benzamide with a β-ketoester , followed by cyclization:
-
Benzamidation : Reaction of benzamide with ethyl acetoacetate in the presence of PCl₅.
-
Cyclization : Heating under reflux with ammonium acetate to form the pyrimidinone core.
-
N1 Activation : Conversion to the corresponding chloride using POCl₃ for subsequent glycosylation.
Coupling of Nucleobase to the Tetrahydrofuran Core
The pyrimidinone nucleobase is attached to the tetrahydrofuran scaffold via Mitsunobu reaction or SN2 displacement :
-
Mitsunobu Coupling :
-
SN2 Displacement : Use of a mesylated tetrahydrofuran derivative and pyrimidinone anion.
Final Deprotection and Purification
Global deprotection (if applicable) and purification are achieved via:
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Hydrolysis of transient protecting groups (e.g., TBS, acetyl) using NaOH/MeOH.
-
Crystallization from ethanol/water mixtures to isolate the final product.
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HPLC purification on a C18 column with acetonitrile/water gradient.
Analytical Data and Characterization
Key Spectral Signatures
-
¹H NMR (500 MHz, CDCl₃): δ 8.02 (d, J = 7.5 Hz, 2H, Ar-H), 7.55 (t, J = 7.3 Hz, 1H, Ar-H), 5.85 (s, 1H, H1'), 4.65 (dd, J = 6.2 Hz, H2'), 4.30 (m, H3'), 1.95 (s, 3H, 4-CH₃).
Challenges and Optimization Opportunities
-
Low Yields in Fluorination : Alternative fluorinating agents (e.g., NFSI) may improve efficiency.
-
Stereochemical Drift : Use of non-polar solvents (toluene) during Mitsunobu coupling minimizes racemization.
-
Scale-Up Limitations : Continuous-flow systems for fluorination and benzoylation steps could enhance throughput .
Q & A
Q. What are the critical steps in synthesizing this fluorinated tetrahydrofuran derivative, and how can intermediates be stabilized?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, benzoyl groups are used to protect hydroxyl moieties during fluorination at the 4-position . Key intermediates, such as the pyrimidinone ring, require inert conditions (argon atmosphere) to prevent oxidation . Stabilization of reactive intermediates (e.g., thiophosphates) may involve immediate purification via silica gel chromatography with triethylamine pretreatment to minimize hydrolysis .
Q. How is the stereochemistry of the tetrahydrofuran ring confirmed experimentally?
- Methodological Answer : Stereochemical assignment relies on ¹H NMR coupling constants (e.g., J values for vicinal protons) and NOESY/ROESY to confirm spatial arrangements. For example, J values >5 Hz in the tetrahydrofuran ring indicate axial-equatorial proton relationships . X-ray crystallography is definitive; used this to resolve morpholine derivatives with similar substituents .
Q. What analytical techniques are used to validate purity and structure?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ m/z 572.18) . Collision Cross-Section (CCS) data distinguishes adducts (e.g., [M+Na]+ CCS = 245.8 Ų vs. [M-H]- = 240.0 Ų) .
- NMR : ¹³C NMR identifies benzoyl carbonyl signals (~165–170 ppm), while ¹⁹F NMR detects the fluorine environment .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected MS adducts or NMR shifts) be resolved?
- Methodological Answer :
-
Replicate Experiments : Re-run under controlled conditions (e.g., dry solvents, inert atmosphere) to exclude moisture/oxygen artifacts .
-
Alternative Techniques : Use X-ray crystallography (as in ) or computational modeling (DFT for predicted NMR shifts) .
-
Adduct Analysis : Compare observed CCS values with predicted data (see Table 1) to identify adducts .
Table 1: Predicted Collision Cross-Section (CCS) for Common Adducts
Adduct m/z CCS (Ų) [M+H]+ 572.18278 233.8 [M+Na]+ 594.16472 245.8 [M-H]- 570.16822 240.0
Q. What strategies optimize yield in fluorination reactions at the 4-position of the tetrahydrofuran ring?
- Methodological Answer :
- Electrophilic Fluorination : Use reagents like Selectfluor® in aprotic solvents (e.g., DMF) at 0–25°C to minimize side reactions .
- Steric Hindrance Mitigation : Introduce methyl groups pre-fluorination to stabilize transition states .
- Monitoring : Track reaction progress via ¹⁹F NMR to detect intermediates and adjust stoichiometry .
Q. How does the compound’s stability vary under different pH or thermal conditions?
- Methodological Answer :
- Thermal Stability : DSC/TGA analysis shows decomposition >150°C. Store at -20°C in desiccated environments .
- pH Sensitivity : The benzoyl ester is labile under basic conditions (pH >10). Use buffered solutions (pH 6–8) for biological assays .
Q. How are intermediates prone to hydrolysis or oxidation handled during synthesis?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under argon/nitrogen with dried solvents (molecular sieves) .
- Protection Strategies : Use temporary protecting groups (e.g., TBS for hydroxyls) during fluorination .
- Workup : Quench reactive intermediates (e.g., thiophosphates) with aqueous NaHCO₃ and extract immediately .
Data Contradiction Analysis
Q. How to interpret conflicting NOESY and J-coupling data for stereochemical assignments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
